2-Tert-butoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butoxyphenol is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 . It is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecular structure of 2-Tert-butoxyphenol is represented by the InChI code 1S/C10H14O2/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7,11H,1-3H3
. It is one of three isomeric tert-butyl phenols .
Physical And Chemical Properties Analysis
2-Tert-butoxyphenol is a pale-yellow to yellow-brown liquid . Its physical and chemical properties are not well-documented in the literature.
Scientific Research Applications
Antioxidant Properties
2-Tert-butoxyphenol acts as an antioxidant due to its phenolic structure. It scavenges free radicals, protecting cells and tissues from oxidative damage. Researchers have explored its potential in:
- Polymer Stabilization : In polymer chemistry, it enhances the stability of plastics, rubber, and other materials by inhibiting oxidation-induced degradation .
- Lubricant Additives : It can be used as an additive in lubricants to prevent oxidative breakdown of lubricating oils .
UV Absorber and Stabilizer
- Sunscreen Formulations : 2-Tert-butoxyphenol absorbs UV radiation, making it useful in sunscreens and other cosmetic products .
- Photostabilizers : It extends the shelf life of dyes, pigments, and other light-sensitive compounds by preventing photodegradation .
Synthetic Chemistry
- Hydroquinone Derivatives : Researchers have synthesized hydroquinone derivatives containing 2,6-di-tert-butylphenol fragments. These compounds exhibit redox properties and find applications in organic synthesis .
Biocides and Antimicrobial Agents
- Wood Preservation : 2-Tert-butoxyphenol has been investigated as a wood preservative due to its antimicrobial properties .
- Antifungal Coatings : It can be incorporated into coatings to inhibit fungal growth on surfaces .
Polymerization Catalyst Inhibition
- Polymerization Processes : In certain polymerization reactions (e.g., radical polymerization), 2-Tert-butoxyphenol acts as an inhibitor, controlling the rate of polymerization .
Electrochemistry and Redox Reactions
- Cyclic Voltammetry Studies : Researchers have explored the redox behavior of 2-Tert-butoxyphenol using cyclic voltammetry. Its electrochemical properties make it relevant in various applications .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2,4-ditert butyl phenol, have shown antifungal, antioxidant, and cancer-fighting properties .
Mode of Action
Related compounds like 2,4-ditert butyl phenol have been found to suppress oxidation effectively, preventing material degradation and disintegration . They can neutralize free radicals and reduce reactive oxygen species production, making them valuable in stabilizing various compounds .
Biochemical Pathways
Related compounds like 2,4-ditert butyl phenol have shown to affect the oxidative stress pathways .
Result of Action
Related compounds like 2,4-ditert butyl phenol have shown to have antifungal, antioxidant, and cytotoxic activity against cancer cells .
Action Environment
It is known that similar compounds can be degraded in a high-salt environment .
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7,11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGFADRHLIZQIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.